molecular formula C15H17NO5 B1391702 3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester CAS No. 1229623-68-0

3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester

Cat. No. B1391702
M. Wt: 291.3 g/mol
InChI Key: FTMCSNOLJDRTAV-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether functional group. They are widely used in a variety of applications from plasticizers and detergents to flavorings in food and fragrances in perfumes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Crystallographic techniques can also be used to determine the 3D structure of the molecule .


Chemical Reactions Analysis

Esters undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation . In hydrolysis, the ester reacts with water to form a carboxylic acid and an alcohol. In reduction, the ester is converted to a primary alcohol. The Claisen condensation involves the reaction of an ester with a carbonyl compound to form a β-keto ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and specific rotation. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

Metabolism and Biological Pathways Research indicates that certain esters like aspartame, chemically similar to the compound , are metabolized in the gut into components such as aspartic acid, phenylalanine, and methanol. The metabolic pathways of the aspartate moiety of aspartame, for instance, involve conversion to CO2 or incorporation into body constituents like amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid. About 70% of the carbon from aspartame is converted to CO2, showcasing a metabolic pathway similar to dietary aspartic acid (Ranney & Oppermann, 1979).

Environmental Concerns and Behavior Parabens, which are structurally related esters, have been a topic of environmental studies due to their role as preservatives and potential endocrine disrupters. Despite efficient wastewater treatments, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments. Their environmental presence is attributed to the continuous consumption and disposal of paraben-based products. Interestingly, chlorinated by-products of parabens, more stable than their parent compounds, have been detected in various water bodies, though their toxicity and long-term effects require further research (Haman et al., 2015).

Chemical Properties and Potential Applications Cinnamic acid derivatives, which share functional similarities with the compound , have drawn attention in medicinal research due to their rich chemical properties. These compounds have three main reactive sites, making them significant in the synthesis of various antitumor agents. The review of cinnamic acid derivatives in anticancer research sheds light on their underutilized potential, despite their rich medicinal tradition and recent attention to their antitumor efficacy (De et al., 2011).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some esters, for example, are known to be irritants and may be harmful if ingested or come into contact with the skin or eyes . It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

Future Directions

The future directions of research and development involving a specific compound depend on its potential applications. For example, esters are commonly used in the production of polymers, so one potential direction could be the development of new polymer materials with improved properties .

properties

IUPAC Name

methyl 3-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-13-6-4-3-5-11(13)16-9-10(7-14(16)18)12(17)8-15(19)21-2/h3-6,10H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMCSNOLJDRTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187003
Record name Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester

CAS RN

1229623-68-0
Record name Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229623-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-methoxyphenyl)-β,5-dioxo-3-pyrrolidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
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3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
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3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
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3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
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3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
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3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester

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